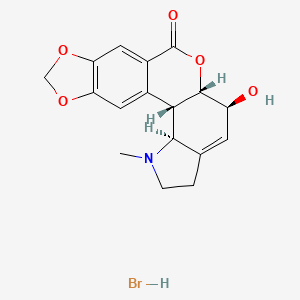
Hippeastrine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hippeastrine hydrobromide is typically extracted from the bulbs of Lycoris radiata. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The compound can also be synthesized through chemical methods, although detailed synthetic routes and reaction conditions are not widely documented in the literature .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from natural sources. The process involves large-scale cultivation of Lycoris radiata, followed by extraction and purification of the alkaloid. The purified compound is then converted to its hydrobromide salt form for enhanced stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Hippeastrine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms, impacting the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
Hippeastrine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying alkaloid chemistry and developing new synthetic methodologies.
Biology: The compound has shown significant antiviral activity, particularly against the Zika virus, making it a valuable tool for studying viral infections and developing antiviral therapies
Medicine: this compound exhibits anticancer properties, making it a potential candidate for cancer treatment research. .
Industry: The compound’s antiproliferative properties make it useful in developing new pharmaceuticals and therapeutic agents
Mechanism of Action
Hippeastrine hydrobromide exerts its effects through several mechanisms:
Topoisomerase I Inhibition: The compound inhibits topoisomerase I, an enzyme involved in DNA replication and transcription.
Antiviral Activity: This compound inhibits the replication of the Zika virus by targeting viral proteins and disrupting the viral life cycle.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating various molecular pathways involved in cell death.
Comparison with Similar Compounds
Hippeastrine hydrobromide can be compared with other alkaloids derived from the Amaryllidaceae family, such as:
Lycorine: Another alkaloid from Lycoris radiata, known for its antiviral and anticancer properties.
Galanthamine: An alkaloid used in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
Haemanthamine: Exhibits anticancer properties similar to this compound
This compound stands out due to its potent antiviral activity against the Zika virus and its ability to inhibit topoisomerase I, making it a unique and valuable compound for scientific research .
Properties
Molecular Formula |
C17H18BrNO5 |
|---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
(2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one;hydrobromide |
InChI |
InChI=1S/C17H17NO5.BrH/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16;/h4-6,11,14-16,19H,2-3,7H2,1H3;1H/t11-,14-,15+,16+;/m0./s1 |
InChI Key |
JXIXDPWKBCBXEY-NVJKKXITSA-N |
SMILES |
CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O.Br |
Isomeric SMILES |
CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O.Br |
Canonical SMILES |
CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















